Cyanomethyl p-toluenesulfonate
CAS No.: 14562-04-0
Cat. No.: VC20982719
Molecular Formula: C9H9NO3S
Molecular Weight: 211.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14562-04-0 |
---|---|
Molecular Formula | C9H9NO3S |
Molecular Weight | 211.24 g/mol |
IUPAC Name | cyanomethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 |
Standard InChI Key | PFXOLUYGXYEFOR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC#N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC#N |
Chemical Identity and Properties
Cyanomethyl p-toluenesulfonate, with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol, is characterized by its sulfonate ester functional group and nitrile component. This compound is known by several synonyms including cyanomethyl 4-methylbenzenesulfonate, (tosyloxy)acetonitrile, and [[(4-methylphenyl)sulfonyl]oxy]acetonitrile .
The chemical structure features a cyanomethyl group (CH2CN) attached to a p-toluenesulfonate moiety, creating a compound with both electrophilic and nucleophilic reactive sites. The cyanide group (CN) is attached to a methyl group, while the p-toluenesulfonate portion derives from p-toluenesulfonic acid, a strong organic sulfonic acid commonly used in organic synthesis.
Physical Properties
Table 1: Physical Properties of Cyanomethyl p-toluenesulfonate
Synthesis Methods
Several synthetic routes for cyanomethyl p-toluenesulfonate have been documented, with the most well-established method involving the reaction of glycolonitrile with p-toluenesulfonyl chloride.
Synthesis from Glycolonitrile and p-Toluenesulfonyl Chloride
The primary synthesis method described in the literature involves the reaction of glycolonitrile with p-toluenesulfonyl chloride in the presence of sodium hydroxide:
-
8.1 g (0.1 mole) of glycolonitrile (70% aqueous solution) is added to a cooled mixture (15-20°C) of 9.5 g (0.05 mole) of p-toluenesulfonyl chloride in 20 ml of 1,2-dimethoxyethane and 50 ml distilled water.
-
A solution of 2.1 g (0.05 mole) of NaOH in 50 ml distilled water is added slowly with stirring at 20-25°C over a period of 6.5 hours, maintaining the pH of the reaction mixture at about 8.
-
The insoluble material is filtered off, washed with cold water, and dried at 40°C under vacuum.
-
This process yields 6.8 g of product (64% conversion), resulting in a light brown solid with a melting point of 48-50.5°C .
Alternative Synthesis Approaches
Additional synthetic routes may involve the reaction of alcohols containing a CN group with chlorosulfonyl derivatives in the presence of base catalysts. While specific literature on alternative synthesis methods for cyanomethyl p-toluenesulfonate is limited, common approaches to sulfonate ester formation suggest possible pathways through the reaction of hydroxylated nitrile compounds with p-toluenesulfonyl chloride or similar sulfonylating agents.
Applications and Uses
Cyanomethyl p-toluenesulfonate possesses reactive functional groups that make it valuable for various chemical applications, particularly in synthetic organic chemistry.
Pharmaceutical Synthesis
The compound's structure suggests potential utility as an intermediate in pharmaceutical synthesis. The presence of both the cyanomethyl group and the p-toluenesulfonate moiety provides multiple reactive sites that can be leveraged in the construction of more complex molecules.
Role as a Sulfonating Agent
As a sulfonate ester, this compound can function as a sulfonating agent in organic synthesis, transferring the toluenesulfonyl group to nucleophilic substrates. This property makes it useful in protection/deprotection strategies during multistep syntheses .
Analytical Methods
Several analytical techniques can be employed for the identification and quantification of cyanomethyl p-toluenesulfonate.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing p-toluenesulfonate compounds. For related compounds, HPLC-UV methods have demonstrated high sensitivity with limits of detection (LOD) below 5 ng/mL and limits of quantification (LOQ) below 13.5 ng/mL .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume